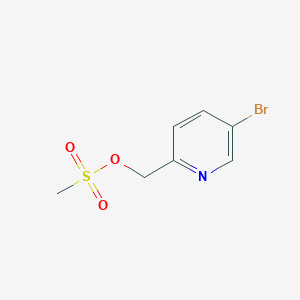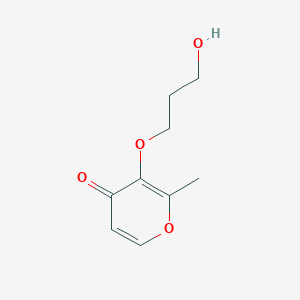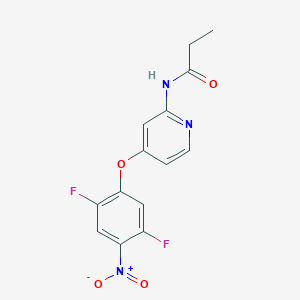![molecular formula C20H26BNO4 B8381433 2-(2-Benzyloxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B8381433.png)
2-(2-Benzyloxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Benzyloxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a benzyloxy-ethoxy group and a dioxaborolan group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzyloxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the benzyloxy-ethoxy intermediate: This step involves the reaction of benzyl alcohol with ethylene oxide under basic conditions to form 2-benzyloxyethanol.
Substitution on the pyridine ring: The 2-benzyloxyethanol is then reacted with a pyridine derivative under suitable conditions to introduce the benzyloxy-ethoxy group onto the pyridine ring.
Introduction of the dioxaborolan group: The final step involves the reaction of the substituted pyridine with a boronic acid derivative, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, under palladium-catalyzed conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Benzyloxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy-ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced under suitable conditions to form piperidine derivatives.
Substitution: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various biaryl compounds depending on the coupling partner used.
Applications De Recherche Scientifique
2-(2-Benzyloxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: It can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with therapeutic potential.
Industry: It can be used in the production of advanced materials, such as polymers and electronic materials.
Mécanisme D'action
The mechanism of action of 2-(2-Benzyloxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine depends on its specific application. In cross-coupling reactions, the dioxaborolan group acts as a boron source, facilitating the formation of new carbon-carbon bonds through the Suzuki-Miyaura mechanism. The benzyloxy-ethoxy group can influence the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Benzyloxy-ethoxy)-pyridine: Lacks the dioxaborolan group, making it less versatile in cross-coupling reactions.
5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine: Lacks the benzyloxy-ethoxy group, which may affect its solubility and reactivity.
2-(2-Ethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine: Lacks the benzyl group, which can influence the compound’s stability and reactivity.
Uniqueness
2-(2-Benzyloxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine is unique due to the presence of both the benzyloxy-ethoxy group and the dioxaborolan group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C20H26BNO4 |
|---|---|
Poids moléculaire |
355.2 g/mol |
Nom IUPAC |
2-(2-phenylmethoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C20H26BNO4/c1-19(2)20(3,4)26-21(25-19)17-10-11-18(22-14-17)24-13-12-23-15-16-8-6-5-7-9-16/h5-11,14H,12-13,15H2,1-4H3 |
Clé InChI |
RCPAREDLESCWOU-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCOCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,5-dimethoxyphenyl)methylamino]-N-methyl-propanamide](/img/structure/B8381355.png)
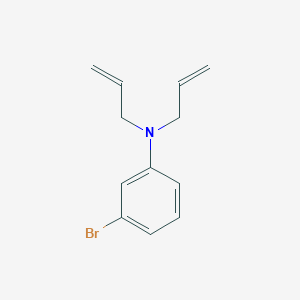
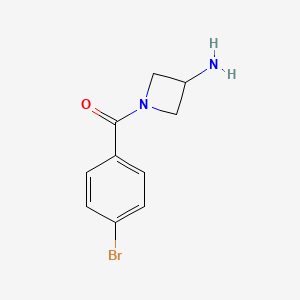
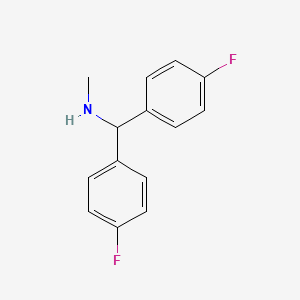
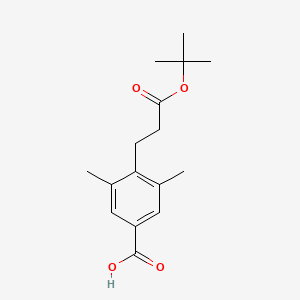
![2-{[2-(carboxymethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl]sulfanyl}benzoic acid](/img/structure/B8381384.png)
![(2-{[4-(Carboxymethyl)phenyl]methyl}phenyl)acetic acid](/img/structure/B8381398.png)
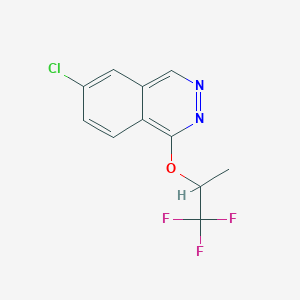
![N-[(5-bromo-2-propoxyphenyl)methyl]ethanamine](/img/structure/B8381413.png)
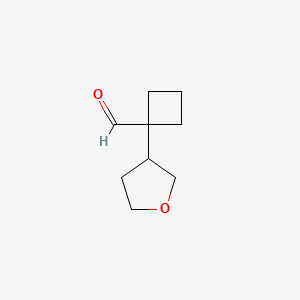
![4-[4-(4-Chlorophenoxy)phenylsulfonylmethyl]-tetrahydropyran-4-carboxylic acid methyl ester](/img/structure/B8381424.png)
